1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone
Overview
Description
1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound features a bromine and fluorine substitution on the indole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone typically involves the bromination and fluorination of an indole precursor. One common method includes the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by a Bartoli reaction using isopropenylmagnesium bromide to yield the desired indole derivative . The reaction conditions often require anhydrous environments and specific catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the final product’s quality and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols can replace the halogen atoms under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various indole derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone has several scientific research applications:
Medicine: Research into its potential therapeutic applications includes studying its effects on various biological targets and pathways.
Industry: It is used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. The bromine and fluorine substitutions can enhance its binding affinity and selectivity, leading to potent biological effects .
Comparison with Similar Compounds
- 1-(4-Bromo-1H-indol-3-yl)ethanone
- 1-(5-Fluoro-1H-indol-3-yl)ethanone
- 1-(7-Bromo-1H-indol-3-yl)ethanone
Comparison: 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone is unique due to the presence of both bromine and fluorine atoms on the indole ring. This dual substitution can significantly impact its chemical reactivity and biological activity compared to similar compounds with only one halogen substitution.
Properties
IUPAC Name |
1-(7-bromo-4-fluoro-1H-indol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c1-5(14)6-4-13-10-7(11)2-3-8(12)9(6)10/h2-4,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZPSUYDRDBUCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C(C=CC(=C12)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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